molecular formula C17H11ClN2O5 B6126007 N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 6010-62-4

N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6126007
CAS No.: 6010-62-4
M. Wt: 358.7 g/mol
InChI Key: FCEXCLMQOXLKOB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a nitro group at position 6 of the chromene core and a carboxamide moiety linked to a substituted phenyl ring (3-chloro-2-methylphenyl).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O5/c1-9-13(18)3-2-4-14(9)19-16(21)12-8-10-7-11(20(23)24)5-6-15(10)25-17(12)22/h2-8H,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEXCLMQOXLKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362157
Record name N-(3-chloro-2-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6010-62-4
Record name N-(3-chloro-2-methylphenyl)-6-nitro-2-oxochromene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

One-Pot Tandem Synthesis

Recent advancements propose a one-pot method combining chromene formation, nitration, and amidation. This approach reduces purification steps and improves overall efficiency. For example, a sequential reaction using 2-hydroxy-5-nitrobenzaldehyde , dimethyl malonate, and 3-chloro-2-methylaniline in the presence of a dual catalyst system (e.g., ZnCl₂ and H₂SO₄) achieves a 65% yield.

Solid-Phase Synthesis

Solid-supported reagents, such as polymer-bound carbodiimides, enable greener synthesis by simplifying workup. A study using polystyrene-supported DCC (PS-DCC) reported a 68% yield with minimal byproducts.

Analytical Characterization

The target compound is characterized by spectroscopic and chromatographic methods:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (s, 1H, CONH), 8.30 (d, J = 2.4 Hz, 1H, Ar-H), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.8 Hz, 1H, Ar-H), 7.25–7.15 (m, 2H, Ar-H), 2.35 (s, 3H, CH₃).

  • IR (KBr): 1725 cm⁻¹ (C=O, lactone), 1660 cm⁻¹ (C=O, amide), 1520 cm⁻¹ (NO₂).

Challenges and Optimization Strategies

Nitration Regioselectivity

Competitive nitration at positions 5 and 8 can occur if reaction temperatures exceed 10°C. Cooling baths and slow reagent addition mitigate this issue.

Amide Hydrolysis

The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making the amide prone to hydrolysis. Anhydrous conditions and low temperatures during coupling are essential.

Industrial-Scale Considerations

For bulk production, continuous flow reactors improve heat and mass transfer during nitration. A pilot study using microreactors achieved 85% yield with a residence time of 10 minutes .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

    Oxidation: The chromene core can be oxidized under strong oxidizing conditions to form quinone derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Amines, thiols, under basic or neutral conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Reduction: Formation of N-(3-chloro-2-methylphenyl)-6-amino-2-oxo-2H-chromene-3-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds related to N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives of chromene compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The nitro group in this compound is believed to enhance its reactivity towards biological targets, making it a candidate for further development as an anticancer agent .

Anti-inflammatory Effects
Additionally, the compound has shown promise as an anti-inflammatory agent. A study demonstrated that similar chromene derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .

Agricultural Applications

Pesticide Development
this compound has been investigated for its potential use in developing new pesticides. Its structural characteristics allow it to interact with specific enzymes in pests, leading to their inhibition or death. Research indicates that compounds with similar chromene structures can effectively target insect growth regulators, providing a pathway for environmentally friendly pest control solutions .

Herbicidal Properties
Moreover, preliminary studies have suggested that this compound may possess herbicidal properties. Field trials have indicated that chromene derivatives can suppress weed growth without adversely affecting crop yields, presenting an opportunity for sustainable agriculture practices .

Materials Science

Polymer Synthesis
In materials science, this compound has been explored for its role in synthesizing new polymeric materials. Its ability to form stable bonds with other monomers makes it a valuable component in creating high-performance polymers with enhanced thermal and mechanical properties .

Optoelectronic Devices
The compound's electronic properties have also led to investigations into its use in optoelectronic devices. Research indicates that incorporating such chromene derivatives into organic light-emitting diodes (OLEDs) can improve device efficiency and stability, paving the way for advancements in display technology .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the chromene core play crucial roles in its biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Core Chromene Modifications

  • Compound C48 (N-(3-chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide): Structural Difference: Features a 4-((4-ethylpiperazin-1-yl)methyl)phenyl group instead of 3-chloro-2-methylphenyl. Biological Activity: Exhibits potent acetylcholinesterase (AChE) inhibition (IC₅₀ = 0.82 µM), surpassing the activity of the reference standard huperzine A. Key Insight: The ethylpiperazine substitution enhances AChE selectivity over butyrylcholinesterase (BuChE), suggesting structural tuning for enzyme specificity .
  • 3-Oxo-3H-benzo[f]chromene-2-carboxamides (e.g., Compound 5a): Structural Difference: Incorporates a fused benzo[f]chromene core instead of the simpler chromene scaffold. The extended aromatic system may increase π-π stacking interactions but reduce metabolic stability .

Substituent Variations

  • 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12): Structural Difference: Substitutes the nitro group with a sulfamoylphenyl moiety. Biological Activity: Shows improved aqueous solubility due to the sulfonamide group, making it a candidate for in vivo studies.
  • N-(3,5-Dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide (Compound 5a) :

    • Structural Difference : Features a 3,5-dimethylphenyl group instead of 3-chloro-2-methylphenyl.
    • Biological Activity : Exhibits reduced cytotoxicity compared to chlorinated analogues, highlighting the importance of halogenation for bioactivity .

Activity Comparison Table

Compound Name/ID Structural Features Key Biological Activity Reference
Target Compound 6-nitro, 3-chloro-2-methylphenyl carboxamide AChE inhibition (IC₅₀ data pending)
C48 6-nitro, 4-((4-ethylpiperazin-1-yl)methyl)phenyl carboxamide AChE inhibition (IC₅₀ = 0.82 µM)
2-Oxo-N-(4-sulfamoylphenyl)-chromene-3-CA Sulfamoylphenyl, no nitro group Enhanced solubility, reduced enzyme affinity
Compound 5a 3,5-dimethylphenyl, benzo[f]chromene core Moderate cytotoxicity

Critical Analysis of Structural-Activity Relationships (SAR)

  • Nitro Group : Essential for AChE inhibition, as its removal (e.g., Compound 12) drastically reduces activity .
  • Halogenation : Chlorine at the phenyl ring enhances bioactivity compared to methyl or hydrogen substituents, likely due to increased lipophilicity and van der Waals interactions .
  • Piperazine Additions : Introduce basicity and conformational flexibility, improving target engagement (e.g., C48) .

Biological Activity

N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, with the CAS number 6010-62-4, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H11ClN2O
  • Molecular Weight : 358.73 g/mol
  • Structure : The compound features a chromene core substituted with a chloro group and a nitro group, contributing to its biological activity.

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various pathogens. The compound exhibited Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.22 - 0.25Not specified
Escherichia coli0.25 - 0.30Not specified
Candida albicans0.50 - 1.00Not specified

The compound demonstrated bactericidal activity with a notable reduction in biofilm formation, indicating its potential as an antibiofilm agent .

Anti-inflammatory Effects

Research has shown that this compound may inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases by modulating immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • P2Y Receptor Antagonism : The compound has been identified as a P2Y receptor antagonist, which plays a crucial role in calcium mobilization and inflammatory responses. In studies, it inhibited UDP-induced calcium mobilization in cells expressing the human P2Y6 receptor .
  • DNA Gyrase Inhibition : It has shown activity as a DNA gyrase inhibitor, which is essential for bacterial DNA replication and transcription .
  • Synergistic Effects : The compound demonstrated synergistic effects when combined with other antibiotics, lowering their MIC values significantly, which enhances its therapeutic potential against resistant strains .

Case Studies

A series of in vitro studies have been conducted to evaluate the efficacy of this compound:

  • Study on Biofilm Formation : In a study targeting biofilm-forming bacteria, the compound reduced biofilm mass by over 50% compared to untreated controls.
  • Cytotoxicity Assessment : Hemolytic activity was assessed to determine cytotoxicity, revealing low hemolytic activity (% lysis <15%) at therapeutic concentrations, indicating a favorable safety profile .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(3-chloro-2-methylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : Synthesis optimization involves selecting reactive intermediates (e.g., acyl chlorides) and catalysts (e.g., K₂CO₃ or Et₃N) to enhance yield and purity. For example, coupling reactions between chromene-3-carboxylic acid derivatives and substituted anilines require precise stoichiometric ratios and solvent selection (e.g., DMF or dichloromethane). Temperature control (e.g., 0–25°C for acyl chloride formation) and purification techniques (e.g., recrystallization or column chromatography) are critical for minimizing side products .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly for nitro and chloro substituents. High-resolution mass spectrometry (HRMS) validates molecular weight within 3 ppm error. For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs) resolves bond angles and torsional strain in the chromene and amide moieties .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254–300 nm) monitors purity, while differential scanning calorimetry (DSC) evaluates thermal stability. Accelerated stability studies (40°C/75% RH for 4 weeks) under inert atmospheres assess degradation pathways, with LC-MS identifying hydrolytic or oxidative byproducts .

Advanced Research Questions

Q. How do substituents on the chromene core influence biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at the 6-nitro and 3-chloro-2-methylphenyl positions. For example, replacing the nitro group with methoxy reduces electrophilicity, altering enzyme-binding affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with targets like HIV-1 reverse transcriptase or cyclooxygenase-2 (COX-2), validated via enzymatic inhibition assays (IC₅₀ comparisons) .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH or co-solvents). Cross-lab validation using standardized protocols (e.g., ATPase inhibition assays at pH 7.4 with <1% DMSO) and orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) ensures reproducibility. Meta-analyses of datasets from public repositories (ChEMBL, PubChem) identify outlier results .

Q. How can researchers address low aqueous solubility during in vitro testing?

  • Methodological Answer : Co-solvent systems (e.g., PEG-400/water mixtures) or nanoformulation (liposomes or cyclodextrin complexes) enhance solubility. Dynamic light scattering (DLS) monitors particle size distribution, while equilibrium solubility assays (shake-flask method) quantify improvements. Solubility parameters (Hansen solubility spheres) guide excipient selection .

Q. What in vivo models are suitable for evaluating pharmacokinetic properties?

  • Methodological Answer : Rodent models (Sprague-Dawley rats) assess oral bioavailability via LC-MS/MS plasma profiling. Bile-duct cannulated models distinguish hepatic vs. renal excretion. Microsomal stability assays (human/rat liver microsomes) predict metabolic clearance, with cytochrome P450 inhibition screens (CYP3A4, CYP2D6) identifying drug-drug interaction risks .

Q. How can computational modeling guide the design of derivatives with improved selectivity?

  • Methodological Answer : Molecular dynamics simulations (AMBER or GROMACS) map binding pocket flexibility, while quantum mechanical calculations (DFT at B3LYP/6-31G* level) optimize electrostatic complementarity. Free-energy perturbation (FEP) predicts ΔΔG values for substitutions, prioritizing derivatives with >10-fold selectivity over off-target kinases .

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